molecular formula C13H19N B2691758 1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-propylamine CAS No. 878733-62-1

1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-propylamine

Cat. No. B2691758
CAS RN: 878733-62-1
M. Wt: 189.302
InChI Key: QTSMNFDLNTZOCT-UHFFFAOYSA-N
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Description

“1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-propylamine” is a chemical compound with the molecular formula C12H17N and a molecular weight of 175.27 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals for early discovery researchers .

Scientific Research Applications

Anticancer Evaluation

This compound has been used in the synthesis of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone, which was allowed to react with different nucleophile agents such as hydrazine hydrate, phenyl hydrazine, methyl hydrazine, and hydroxylamine hydro-chloride to give hydroxy pyrazole 2 and hydroxy oxazole 3 . Some of these newly synthesized compounds were evaluated as anticancer agents .

Pharmacological Evaluation

Tetrahydronaphthalenes, like the one , have been the subject of increasing attention due to their wide spectra of pharmacological activities, especially when incorporated into nitrogen, oxygen, and/or sulfur heterocycles .

Synthesis of Novel Compounds

The compound is an interesting starting material for reaction with different nucleophilic reagents . This allows for the creation of a variety of novel compounds with potential applications in various fields of research.

Antitumor Efficiency

In a study, compound 4e bearing 4-methoxyphenyl moiety exhibited the highest antitumor efficiency against MCF-7 cell line with higher DNA synthesis inhibition and apoptotic cell percentages .

Apoptosis Induction

Compounds bearing 4-bromo, 4-chloro and 4-florophenyl moieties caused excellent apoptosis levels against A549 cell line when treated with lower concentration even than cisplatin .

Anticholinesterase Activity

Compound 4h showed 49.92% inhibition of acetylcholinesterase (AChE) . This suggests potential applications in the treatment of conditions like Alzheimer’s disease, where AChE inhibitors are commonly used.

properties

IUPAC Name

1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h7-9,13H,2-6,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSMNFDLNTZOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC2=C(CCCC2)C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-propylamine

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